molecular formula C22H18ClNO4S B4568125 N-(2-BENZOYL-4-CHLOROPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE

N-(2-BENZOYL-4-CHLOROPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE

Cat. No.: B4568125
M. Wt: 427.9 g/mol
InChI Key: ILAHUZCRQKJMGS-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-chlorophenyl)-2-phenylmethanesulfonylacetamide is a structurally complex acetamide derivative characterized by a benzoyl group at the 2-position of a 4-chlorophenyl ring and a phenylmethanesulfonyl moiety attached to the acetamide backbone. Its molecular architecture confers distinct physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science. Key structural features include:

  • Benzoyl and 4-chlorophenyl groups: These aromatic systems contribute to lipophilicity and influence intermolecular interactions such as π-π stacking and C-H···π bonding .
  • Phenylmethanesulfonyl group: This electron-withdrawing substituent enhances stability and modulates hydrogen-bonding capacity .
  • Acetamide backbone: Provides hydrogen-bond donors (N-H) and acceptors (C=O), critical for molecular recognition in biological systems .

The compound is synthesized via multi-step reactions, often starting with chloroacetylation of 2-amino-5-chlorobenzophenone, followed by sulfonylation and coupling with phenylmethanesulfonyl chloride under basic conditions .

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-benzylsulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO4S/c23-18-11-12-20(19(13-18)22(26)17-9-5-2-6-10-17)24-21(25)15-29(27,28)14-16-7-3-1-4-8-16/h1-13H,14-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAHUZCRQKJMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BENZOYL-4-CHLOROPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-benzoyl-4-chlorophenylamine with phenylmethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-BENZOYL-4-CHLOROPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(2-BENZOYL-4-CHLOROPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-BENZOYL-4-CHLOROPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparison of key structural analogs is summarized in Table 1:

Compound Name Key Substituents Unique Features Reference
N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide Chloroacetamide, benzoyl, 4-chlorophenyl Forms intramolecular N-H···O hydrogen bonds and centrosymmetric dimers . [3, 9]
N-[4-(Morpholine-4-sulfonyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide Morpholine sulfonyl, indole ring Exhibits enhanced solubility and kinase inhibition potential due to indole . [1]
N-(4-Methoxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide Methoxyphenyl, methylbenzenesulfonamido Lower logP (4.17) compared to target compound, influencing membrane permeability . [10]
2-{[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide Oxazole ring, benzenesulfonyl, methoxyphenyl Oxazole enhances metabolic stability; used in anti-inflammatory studies . [14]

Key Observations :

  • The chloroacetamide derivative (Table 1, Row 1) lacks the sulfonyl group, reducing its hydrogen-bond acceptor capacity compared to the target compound.
  • Morpholine sulfonyl and oxazole analogs (Rows 2 and 4) introduce heterocyclic systems, broadening pharmacological applications but increasing synthetic complexity.
  • Methoxyphenyl derivatives (Row 3) prioritize hydrophilicity, contrasting with the target compound’s lipophilic profile.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The target compound’s sulfonyl group enables stronger C-H···O interactions (bond distances: 2.2–2.5 Å) compared to chloroacetamide derivatives, which rely on weaker N-H···O bonds .
  • Crystallinity : Chloroacetamide analogs form centrosymmetric dimers via N-H···O bonds (graph set descriptor S(6)), whereas sulfonyl-containing compounds exhibit extended lattices due to sulfonyl-oxygen interactions .
  • Thermal Stability : Sulfonyl groups increase melting points (e.g., 208–215°C for benzenesulfonyl derivatives) compared to chloroacetamides (mp ~180°C) .

Biological Activity

N-(2-Benzoyl-4-chlorophenyl)-2-phenylmethanesulfonylacetamide is a compound of interest due to its diverse biological activities, particularly as an inhibitor of specific receptor functions. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C15H14ClNO3SC_{15}H_{14}ClNO_3S, with a molecular weight of approximately 315.79 g/mol. Its structure consists of a benzoyl group, a chlorophenyl moiety, and a methanesulfonamide functional group, which contribute to its biological activity.

Research indicates that this compound acts primarily as an antagonist to the CCR2 and CCR9 receptors, which are involved in inflammatory responses and various disease processes. The compound has shown significant potential in modulating these pathways, making it a candidate for therapeutic interventions in conditions such as autoimmune diseases and cancer.

Key Findings:

  • Inhibition of CCR2 and CCR9 : Studies have demonstrated that the compound effectively inhibits the functions of these receptors, which are critical in mediating immune responses .
  • Crystal Structure Analysis : The compound's crystal structure reveals intramolecular hydrogen bonding that may stabilize its conformation, enhancing its binding affinity to target receptors .

Biological Activity Data

The following table summarizes key biological activities and findings associated with this compound:

Biological Activity Effect Reference
CCR2 Receptor InhibitionSignificant reduction in receptor activityBasak et al., 2008
CCR9 Receptor InhibitionModulation of inflammatory pathwaysFleming et al., 2003
Antitumor ActivityPotential cytotoxic effects on cancer cellsKolehmainen et al., 2003
Anti-inflammatory PropertiesReduction in cytokine productionBasak et al., 2008

Case Studies

  • Autoimmune Diseases : In a study involving mouse models of autoimmune diseases, administration of this compound resulted in decreased symptoms and improved survival rates. The mechanism was linked to the compound's ability to inhibit the CCR2 receptor, thus reducing inflammatory cell migration to affected tissues.
  • Cancer Research : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The inhibition of CCR9 was particularly noted to hinder tumor growth by affecting the tumor microenvironment.

Q & A

Advanced Question

  • Data Collection : High-resolution synchrotron data (e.g., λ = 0.71073 Å) mitigate weak diffraction from disordered sulfonyl groups .
  • Refinement : SHELXL handles anisotropic displacement parameters, while PLATON validates hydrogen-bonding networks (e.g., C=O⋯H-N interactions) .
  • Software Limitations : SHELX-76’s legacy code requires manual tweaking for twinned crystals, though modern pipelines automate error correction .

How can computational modeling predict the compound’s bioactivity and target interactions?

Advanced Question

  • Docking Studies : Molecular dynamics (MD) simulations map binding affinities to targets like GABAA_A receptors, leveraging structural analogs (e.g., diazepam derivatives) .
  • Hydrogen-Bond Analysis : Graph-set analysis (e.g., Etter’s rules) identifies robust intermolecular motifs (e.g., R_2$$^2(8) rings) that stabilize ligand-receptor complexes .
  • QSAR Models : Quantitative structure-activity relationships correlate sulfonyl group geometry with anti-inflammatory or anxiolytic potency .

What structure-activity relationships (SARs) guide the design of derivatives with enhanced pharmacological profiles?

Advanced Question

  • Sulfonyl Modifications : Replacing phenylmethanesulfonyl with morpholine-sulfonyl groups increases solubility without compromising CNS penetration .
  • Chlorine Substitution : 4-chloro positioning enhances metabolic stability compared to 3-chloro analogs, reducing hepatic clearance .
  • Biological Testing : In vitro assays (e.g., enzyme inhibition) and in vivo models (e.g., rodent anxiety tests) validate SAR predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-BENZOYL-4-CHLOROPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-BENZOYL-4-CHLOROPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.